

Ac-IETD-AMC: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ac-IETD-AMC

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An In-depth Whitepaper on the Core Chemical Properties, Experimental Applications, and Associated Signaling Pathways of a Key Caspase-8 Substrate

For researchers, scientists, and drug development professionals engaged in the study of apoptosis and related cellular processes, N-Acetyl-Ile-Glu-Thr-Asp-7-amino-4-methylcoumarin (**Ac-IETD-AMC**) is an indispensable tool. This fluorogenic substrate provides a sensitive and specific means to measure the activity of caspase-8, an initiator caspase central to the extrinsic apoptosis pathway. This technical guide offers a comprehensive overview of the chemical properties of **Ac-IETD-AMC**, detailed experimental protocols for its use, and a visual representation of the signaling cascades in which it plays a crucial role.

Core Chemical and Physical Properties

Ac-IETD-AMC is a synthetic tetrapeptide, Ile-Glu-Thr-Asp (IETD), which mimics the cleavage site of pro-caspase-3, a natural substrate of caspase-8.^[1] This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is not fluorescent. However, upon cleavage by active caspase-8 between the aspartate (D) and AMC residues, the highly fluorescent AMC moiety is released.^{[2][3]} The resulting fluorescence can be readily quantified, providing a direct measure of caspase-8 activity.

Physicochemical and Spectroscopic Data

The key quantitative data for **Ac-IETD-AMC** are summarized in the tables below for easy reference and comparison.

Property	Value	Reference
Full Chemical Name	Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-methylcoumarin	[1]
Peptide Sequence	Ac-Ile-Glu-Thr-Asp-AMC	[1]
Molecular Formula	C ₃₁ H ₄₁ N ₅ O ₁₂	[1]
Molecular Weight	675.68 g/mol	[2][4]
Purity (HPLC)	≥95.0%	[1]
Appearance	White Powder	[5]
Solubility	Soluble in DMSO	[2][5]

Spectroscopic Property	Wavelength (nm)	Reference
Excitation (for AMC)	341 - 380	[2][4][5]
Emission (for AMC)	440 - 460	[2][5]

Experimental Protocols

The primary application of **Ac-IETD-AMC** is in the fluorometric determination of caspase-8 activity. Below is a detailed methodology for a typical caspase-8 activity assay in cell lysates.

Caspase-8 Activity Assay Protocol

1. Materials:

- Cells of interest (e.g., Jurkat cells)
- Apoptosis-inducing agent (e.g., staurosporine or anti-Fas antibody)
- Phosphate-Buffered Saline (PBS)
- Cell Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)[3]

- Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 20% (v/v) glycerol, 5 mM DTT, 0.5 mM EDTA) [5]
- **Ac-IETD-AMC** substrate (stock solution of 20 mM in DMSO)[5]
- Caspase-8 inhibitor (optional, for negative control)
- 96-well microplate (black, for fluorescence readings)
- Fluorometer or microplate reader

2. Procedure:

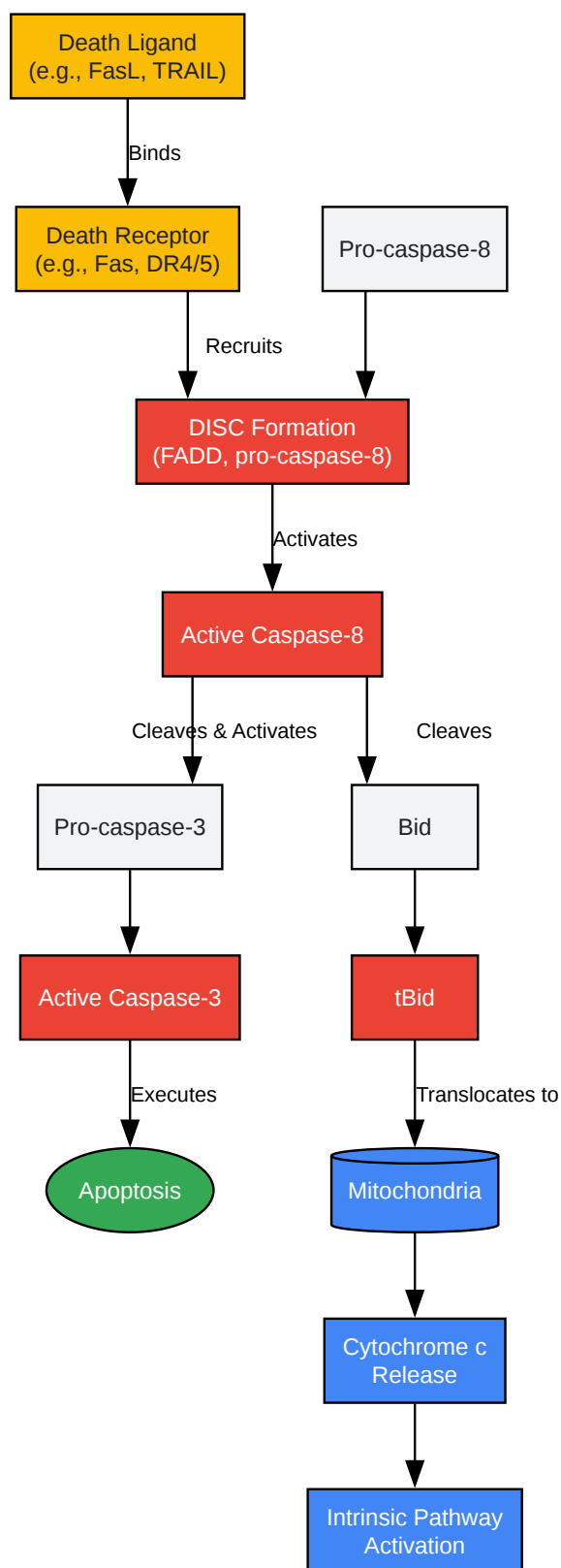
3. Data Analysis:

- Subtract the fluorescence values of the reagent blank (Assay Buffer and substrate only) from all readings.
- Compare the fluorescence intensity of the apoptotic samples to the non-induced controls to determine the fold-increase in caspase-8 activity.

Signaling Pathways and Experimental Workflow

Extrinsic Apoptosis Pathway

Caspase-8 is the primary initiator caspase in the extrinsic apoptosis pathway, which is triggered by the binding of extracellular death ligands to their corresponding death receptors on the cell surface.[6] This initiates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8, which in turn activates downstream effector caspases, such as caspase-3, ultimately leading to apoptosis.[6][7]

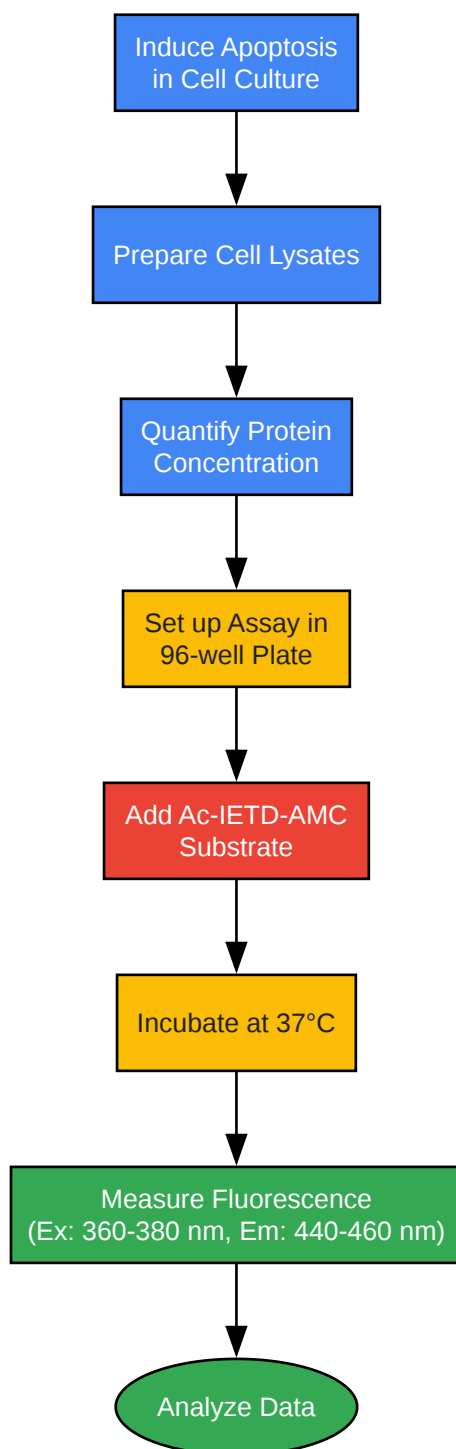


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Caption: The extrinsic apoptosis pathway initiated by death receptor ligation.

Caspase-8 Activity Assay Workflow

The experimental workflow for measuring caspase-8 activity using **Ac-IETD-AMC** follows a logical progression from sample preparation to data acquisition.



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Caption: Workflow for a fluorometric caspase-8 activity assay.

Storage and Handling

Proper storage and handling of **Ac-IETD-AMC** are crucial to maintain its stability and ensure reliable experimental results.

- Storage of Lyophilized Powder: Store desiccated at -20°C for long-term storage (months to years).[5][8] It may be stored at room temperature for short periods.[4]
- Storage of Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO.[2] Store aliquots at -20°C for up to 6 months to avoid repeated freeze-thaw cycles.[5]
- Handling: Protect from light to prevent photobleaching of the fluorescent AMC moiety.[2] Allow the powder to reach room temperature before opening the vial to prevent condensation.[5]

Conclusion

Ac-IETD-AMC is a robust and widely utilized tool for the specific and sensitive detection of caspase-8 activity. A thorough understanding of its chemical properties, coupled with the implementation of standardized experimental protocols, is essential for obtaining accurate and reproducible data in apoptosis research. The signaling pathways and workflows presented in this guide provide a framework for designing and interpreting experiments aimed at elucidating the intricate mechanisms of programmed cell death and for the development of novel therapeutics targeting these pathways.

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